molecular formula C14H14N2O2 B2859530 1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione CAS No. 1207021-58-6

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

Cat. No. B2859530
CAS RN: 1207021-58-6
M. Wt: 242.278
InChI Key: PATILXRUKKNAHU-UHFFFAOYSA-N
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Description

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione, also known as ATPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This pyrazine derivative has been synthesized and studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Domino Synthesis Approach : A novel synthesis method for pyrazolyl-phthalazine-dione derivatives (PPDs) was developed using a domino approach. This method, which employs ionic liquid catalysis, enables the synthesis of PPDs from acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and various aldehydes. The structural and antioxidative properties of these compounds were explored, revealing significant antioxidative potential for some derivatives (Simijonović et al., 2018).
  • Ionic Liquids in Synthesis : The use of mild basic ionic liquids as catalysts for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives was described. This environmentally friendly method showcases the utility of ionic liquids in facilitating high-yield, solvent-free synthesis processes (Shaterian & Mohammadnia, 2012).

Potential Applications

  • Antioxidative Activity : Some synthesized pyrazolyl-phthalazine-dione derivatives exhibit significant antioxidative activity, suggesting potential for these compounds in developing antioxidative agents. This is particularly relevant for compounds with specific structural features that enhance their activity (Simijonović et al., 2018).
  • Electron-Affinity and Organic Electronics : Research on pyrazine-containing acene molecules highlighted their high electron affinity, which is promising for applications in organic optoelectronic devices. The synthesis of such compounds involves condensation reactions that incorporate electron-deficient pyrazine moieties (Shao et al., 2012).

properties

IUPAC Name

1-(2-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-8-15-9-10-16(14(18)13(15)17)12-7-5-4-6-11(12)2/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATILXRUKKNAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione

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